molecular formula C14H9ClF3NO3 B167917 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 1799-97-9

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B167917
CAS No.: 1799-97-9
M. Wt: 331.67 g/mol
InChI Key: SXUKZUVAUOUEAF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of chloro, methyl, nitro, and trifluoromethyl functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-(4-Chloro-3-methylphenoxy)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and chloro groups but differs in its isocyanate functional group.

    4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has a similar aromatic structure but includes a piperidinol group, which imparts different chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-8-6-10(3-4-11(8)15)22-13-5-2-9(14(16,17)18)7-12(13)19(20)21/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUKZUVAUOUEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288986
Record name 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799-97-9
Record name 1799-97-9
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Record name 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1799-97-9
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